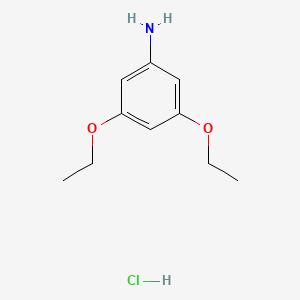

3,5-Diethoxyaniline;hydrochloride

Description

Contextualization within Substituted Anilines and Arylamine Hydrochlorides

3,5-Diethoxyaniline (B12112196) hydrochloride belongs to two broad and important families of organic compounds: substituted anilines and arylamine hydrochlorides.

Substituted Anilines: This class encompasses any aniline (B41778) molecule where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by other functional groups. wikipedia.org These substituents dramatically influence the chemical and physical properties of the aniline. For instance, electron-donating groups, such as the alkoxy (ether) groups in 3,5-diethoxyaniline, increase the electron density of the aromatic ring and the basicity of the amino group. Conversely, electron-withdrawing groups decrease it. afit.edu This modulation of electronic properties is fundamental to controlling the reactivity of the molecule in chemical reactions, making substituted anilines highly versatile building blocks in organic synthesis.

Arylamine Hydrochlorides: Arylamines, including substituted anilines, are often converted into their hydrochloride salts. This is achieved by reacting the basic amino group with hydrochloric acid. ontosight.ai This transformation serves several practical purposes in a laboratory and industrial context. The resulting salt is typically a more stable, crystalline solid compared to the often-liquid and oxidation-prone free amine. This enhanced stability facilitates easier storage, handling, and purification. Furthermore, hydrochloride salts often exhibit increased solubility in water and other polar solvents, which can be advantageous for certain reaction conditions. ontosight.ai

Historical Development of Research on Substituted Anilines with Ether Functionalities

The study of aniline and its derivatives dates back to the 19th century, with initial discoveries linked to the synthesis of dyes from coal tar. wikipedia.org This early work laid the foundation for the vast field of aromatic chemistry. Research into anilines bearing ether (alkoxy) functionalities gained momentum in the 20th century as chemists sought to create molecules with tailored properties for specific applications beyond dyes.

The introduction of alkoxy groups was found to be a powerful tool for modifying a molecule's biological activity and physical characteristics. This led to their incorporation into a wide range of compounds, including pharmaceuticals and agrochemicals. For instance, research has explored the role of alkoxy-substituted anilides in developing new analgesic compounds. researchgate.net The enzymatic transformation of alkoxy-substituted anilines has also been a subject of study, relevant to understanding their environmental fate and potential for bioremediation. nih.gov The development of synthetic methods, such as palladium-catalyzed reactions, has further expanded the ability of researchers to create complex molecules from alkoxy aniline precursors, driving innovation in medicinal chemistry and materials science.

Structural Significance and Research Interest in Diethoxy-Substituted Anilines

The specific placement of two ethoxy groups at the 3 and 5 positions of the aniline ring in 3,5-diethoxyaniline is of high structural significance. This symmetrical substitution pattern influences the molecule's reactivity in a predictable manner. The two ethoxy groups are electron-donating, which activates the aromatic ring toward electrophilic substitution. This makes the positions ortho and para to the amino group (positions 2, 4, and 6) particularly susceptible to reaction.

This predictable reactivity makes 3,5-dialkoxy anilines valuable intermediates in organic synthesis. For example, the closely related 3,5-dimethoxyaniline (B133145) is a key precursor in the synthesis of a variety of complex molecules, including:

Anticancer agents: It serves as a building block for quinolones and aminoflavones, classes of compounds investigated for their potential in cancer therapy.

Biologically active compounds: It has been used to synthesize piceatannol (B1677779), a natural stilbenoid with antioxidant properties.

Functional materials: Research has explored the use of 3,5-dimethoxyaniline in creating ligands for metal-organic frameworks and in the synthesis of isocyanates for use in polymer chemistry. prepchem.comnih.gov

The research interest in diethoxy anilines, such as the 3,4-diethoxy isomer, further underscores the importance of these structures as intermediates in the synthesis of pharmaceuticals and agrochemicals. The antioxidant activity of derivatives made from these anilines has also been a focus of investigation, highlighting their relevance in medicinal chemistry research. researchgate.net

Overview of Research Trajectories for Arylamine Hydrochloride Salts

The use of arylamine hydrochloride salts in chemical research is a well-established and continuing trend, driven by their practical advantages in synthesis. Research involving these salts generally follows several key trajectories.

One major area is their use as stable, easy-to-handle starting materials for a wide range of chemical transformations. Forming the hydrochloride salt protects the reactive amine group, allowing other parts of the molecule to be modified. The salt can then be easily neutralized to liberate the free amine for subsequent reaction steps. ontosight.ai

Another significant research trajectory involves the direct use of arylamine hydrochlorides in reactions. For example, they are employed in nickel-catalyzed amination reactions and in acylation reactions without the need for a separate neutralization step. This can streamline synthetic processes, making them more efficient. The solid nature of the salts also makes them suitable for solvent-free reaction conditions, which is a growing area of interest in green chemistry.

Finally, arylamine hydrochlorides are crucial in the final stages of pharmaceutical drug synthesis. Active pharmaceutical ingredients (APIs) containing a basic amine group are often formulated as hydrochloride salts to improve their stability, shelf-life, and bioavailability. Therefore, research into the crystallization, polymorphism, and physical properties of these salts is a critical aspect of drug development.

Compound Information Tables

Table 1: Physicochemical Properties of 3,5-Dimethoxyaniline

| Property | Value | Reference(s) |

| IUPAC Name | 3,5-dimethoxyaniline | chemicalbook.com |

| CAS Number | 10272-07-8 | chemicalbook.combiosynth.com |

| Molecular Formula | C₈H₁₁NO₂ | biosynth.com |

| Molecular Weight | 153.18 g/mol | biosynth.com |

| Appearance | White to beige-brownish powder or needles | chemicalbook.com |

| Melting Point | 54-57 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 178 °C at 20 mmHg | chemicalbook.comsigmaaldrich.com |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMF, DMSO) |

Table 2: Properties of 3,5-Dimethoxyaniline Hydrochloride

| Property | Value | Reference(s) |

| IUPAC Name | Benzenamine, 3,5-dimethoxy-, hydrochloride | ontosight.ai |

| CAS Number | 40891-33-6 | chemicalbook.comchemsrc.com |

| Molecular Formula | C₈H₁₂ClNO₂ | ontosight.aibldpharm.com |

| Molecular Weight | 189.64 g/mol | bldpharm.comchembk.com |

| Appearance | White crystalline solid | ontosight.ai |

| Melting Point | ~160-170 °C | ontosight.ai |

| Key Feature | Enhanced stability and water solubility compared to free base | ontosight.ai |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-diethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-3-12-9-5-8(11)6-10(7-9)13-4-2;/h5-7H,3-4,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMDGFVBXRAMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)N)OCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535972-71-5 | |

| Record name | 3,5-diethoxyaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 3,5 Diethoxyaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3,5-diethoxyaniline (B12112196) is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating and ortho-, para-directing effects of the two ethoxy groups and the amino group. uci.edu The combined effect of these substituents directs incoming electrophiles primarily to the C2, C4, and C6 positions. However, the amino group, being a strong base, can be protonated under acidic conditions to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. chemistrysteps.com This duality in reactivity allows for selective substitution by careful control of reaction conditions.

A notable example of EAS is the Friedel-Crafts alkylation of 3,5-dimethoxyaniline (B133145). In a highly regioselective reaction, various aldehydes react with 3,5-dimethoxyaniline in the presence of trifluoroacetic acid and triethylsilane as a reducing agent to yield the corresponding 4-substituted-3,5-dimethoxyanilines. researchgate.net The high regioselectivity for the para position (C4) is attributed to the formation of the anilinium salt, which sterically hinders attack at the ortho positions (C2 and C6). researchgate.net

| Aldehyde | Product | Yield (%) |

|---|---|---|

| 4-Methoxybenzaldehyde | 4-(4-Methoxybenzyl)-3,5-dimethoxyaniline | 93 |

| 4-Chlorobenzaldehyde | 4-(4-Chlorobenzyl)-3,5-dimethoxyaniline | 91 |

| Benzaldehyde | 4-Benzyl-3,5-dimethoxyaniline | 89 |

| Cyclohexanecarboxaldehyde | 4-(Cyclohexylmethyl)-3,5-dimethoxyaniline | 85 |

Nucleophilic Reactivity of the Amine Functionality

The primary amine group of 3,5-diethoxyaniline hydrochloride is a potent nucleophile, enabling a wide range of derivatization strategies at the nitrogen atom.

Amidation and Acylation Reactions

The amine functionality readily undergoes acylation with acyl chlorides or acid anhydrides to form stable amide derivatives. lumenlearning.comsavemyexams.com This reaction is fundamental in organic synthesis, often employed to protect the amino group or to introduce new functional moieties. For instance, the reaction of an amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com

A practical application of this reactivity is seen in the synthesis of N'-(3,5-dimethoxyphenyl)acetohydrazide from 3,5-dimethoxyaniline. crimsonpublishers.com The synthesis involves diazotization of the aniline (B41778), followed by reduction to the corresponding hydrazine, which is then acetylated with acetic anhydride (B1165640) in the presence of triethylamine. crimsonpublishers.com This acetohydrazide serves as a key intermediate in further coupling reactions. crimsonpublishers.com

Imine and Enamine Formation

Primary amines, such as 3,5-diethoxyaniline, react with aldehydes and ketones to form imines (Schiff bases), which can exist in equilibrium with their enamine tautomers. lumenlearning.com This reactivity is central to many multi-component reactions.

A clear demonstration is the ruthenium-catalyzed three-component deaminative coupling reaction to synthesize quinoline (B57606) derivatives. researchgate.net In this process, 3,5-dimethoxyaniline reacts with an aldehyde to form an imine intermediate in situ. researchgate.net This imine then couples with an enamine, generated from a secondary amine, to construct the quinoline scaffold. researchgate.net The reaction proceeds through the direct coupling of the imine and enamine. researchgate.net

Mannich Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically non-enolizable like formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic enol form of the active hydrogen compound. wikipedia.orgyoutube.comyoutube.com

Recent studies have shown that electron-rich anilines can participate in a Mannich-type reaction for the selective modification of tyrosine residues in proteins. nih.govacs.org In this reaction, an imine formed in situ from an aldehyde and an electron-rich aniline acts as the electrophile, which then reacts with the phenolic side chain of tyrosine via an electrophilic aromatic substitution pathway. nih.govacs.org Given that a range of electron-rich anilines are effective in this transformation, it is expected that 3,5-diethoxyaniline would also be a suitable substrate for similar Mannich-type reactions. acs.org

Coupling Reactions and Cross-Coupling Methodologies

The ability to form carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions is a cornerstone of modern organic synthesis, and derivatives of 3,5-diethoxyaniline are valuable substrates in this context.

Mizoroki-Heck Coupling Applications

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. chemrxiv.orgrsc.org This reaction has been pivotal in the synthesis of complex molecules.

A pertinent example is the synthesis of Piceatannol (B1677779), a naturally occurring stilbenoid with potential health benefits. crimsonpublishers.com In this synthesis, 3,5-dimethoxyaniline is first converted to N'-(3,5-dimethoxyphenyl)acetohydrazide. crimsonpublishers.com This intermediate then undergoes a Mizoroki-Heck coupling reaction with 3,4-dimethoxystyrene, catalyzed by palladium(II) chloride and copper(I) iodide, to yield the tetramethylated piceatannol product. crimsonpublishers.com Subsequent demethylation affords the final natural product. crimsonpublishers.com

| Reaction Step | Reactants | Key Reagents/Catalysts | Product |

|---|---|---|---|

| Diazotization and Reduction | 3,5-Dimethoxyaniline | NaNO₂, HCl; SnCl₂ | 3,5-Dimethoxyphenylhydrazine hydrochloride |

| Acetylation | 3,5-Dimethoxyphenylhydrazine hydrochloride | Acetic anhydride, Triethylamine | N'-(3,5-Dimethoxyphenyl)acetohydrazide |

| Mizoroki-Heck Coupling | N'-(3,5-Dimethoxyphenyl)acetohydrazide, 3,4-Dimethoxystyrene | PdCl₂, CuI | Tetramethylated Piceatannol |

| Demethylation | Tetramethylated Piceatannol | BBr₃ | Piceatannol |

Suzuki and Related Cross-Coupling Reactions

While direct examples of Suzuki-Miyaura cross-coupling reactions involving 3,5-diethoxyaniline hydrochloride as the halide or boronic acid component are not extensively documented in the reviewed literature, the principles of this reaction are widely applicable to substituted anilines. To participate in Suzuki coupling, the aniline ring typically needs to be functionalized with a halide or a triflate. For instance, a bromo-derivative, such as 4-bromo-3,5-diethoxyaniline, could be synthesized and subsequently used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl boronic acids.

The general mechanism for a Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. This cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, base, and solvent system is crucial for the success of the reaction and is dependent on the specific substrates being coupled. libretexts.orggoogle.ae

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling Reaction Parameters

| Parameter | Description |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with various phosphine (B1218219) ligands |

| Boronic Acid/Ester | Arylboronic acids, vinylboronic acids, or their corresponding esters |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH |

| Solvent | Toluene, Dioxane, THF, often with addition of water |

| Aryl Halide | Typically an aryl iodide, bromide, or triflate |

This table represents common conditions for Suzuki-Miyaura reactions and is not based on specific reactions of 3,5-diethoxyaniline hydrochloride found in the search results.

Oxidative Transformations and Polymerization Reactivity

The electron-rich nature of the 3,5-diethoxyaniline ring system makes it susceptible to oxidative transformations. The presence of two electron-donating ethoxy groups facilitates the removal of electrons, leading to the formation of radical cations which can then undergo further reactions, including polymerization.

Studies on the closely related 3,5-dimethoxyaniline have shown that it can be polymerized through chemical or electrochemical oxidative methods to form poly(3,5-dimethoxyaniline). theiet.orgresearchgate.net For instance, chemical oxidative polymerization can be carried out using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. ias.ac.inscirp.org Interfacial polymerization has also been employed to create hollow microspheres of poly(3,5-dimethoxyaniline). theiet.orgresearchgate.net

Electrochemical polymerization is another viable method, where the monomer is oxidized at an electrode surface to initiate polymerization, leading to the deposition of a polymer film. scielo.br The properties of the resulting polymer, such as conductivity and morphology, are influenced by the reaction conditions, including the nature of the dopant acid, solvent, and polymerization potential. scielo.brrsc.org

It is highly probable that 3,5-diethoxyaniline would exhibit similar reactivity, serving as a monomer for the synthesis of poly(3,5-diethoxyaniline). This polymer would be a member of the family of conducting polyanilines, with potential applications in electronic devices, sensors, and electrochromic materials. The ethoxy groups, being slightly more electron-donating and bulkier than methoxy (B1213986) groups, might influence the solubility, processability, and electronic properties of the resulting polymer.

Table 2: Methods for Oxidative Polymerization of Substituted Anilines

| Polymerization Method | Oxidant/Initiator | Key Features |

| Chemical Oxidation | Ammonium Persulfate (APS), Ferric Chloride (FeCl₃) | Can be performed in solution or at an interface; properties are dependent on oxidant and dopant. ias.ac.inscirp.org |

| Electrochemical Polymerization | Anodic Oxidation | Allows for the direct formation of polymer films on conductive substrates; film properties can be controlled by electrochemical parameters. scielo.br |

| Enzymatic Polymerization | Horseradish Peroxidase (HRP) / H₂O₂ | A "green" chemistry approach to polymerization. nih.gov |

This table is based on studies of related alkoxyanilines, as specific data for 3,5-diethoxyaniline was not found.

Functionalization for Tailored Molecular Architectures

The 3,5-diethoxyaniline hydrochloride scaffold offers multiple sites for functionalization to create more complex and tailored molecular architectures. The primary reactive sites are the amino group and the aromatic ring.

The amino group, after deprotonation, is a potent nucleophile and can readily react with a variety of electrophiles. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides. Alkylation reactions can also be performed to introduce substituents on the nitrogen atom.

The aromatic ring is activated towards electrophilic aromatic substitution by the two meta-directing ethoxy groups. This allows for the introduction of various functional groups at the ortho and para positions relative to the amino group. For example, halogenation (bromination or chlorination) can be achieved to introduce a handle for further cross-coupling reactions. Friedel-Crafts alkylation and acylation are also plausible, although the presence of the amino group might require protection to avoid side reactions. Research on 3,5-dimethoxyaniline has demonstrated its use in Friedel-Crafts alkylation with aldehydes to produce para-alkylated anilines. researchgate.netresearchgate.net

Furthermore, the aniline functionality can be transformed into other functional groups. For example, diazotization of the amino group followed by Sandmeyer or related reactions can introduce a wide array of substituents, including halogens, cyano, and hydroxyl groups. These derivatization strategies allow for the use of 3,5-diethoxyaniline as a versatile intermediate in the synthesis of a diverse range of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Table 3: Potential Functionalization Reactions of 3,5-Diethoxyaniline

| Reaction Type | Reagent Examples | Potential Product |

| N-Acylation | Acetic anhydride, Benzoyl chloride | N-(3,5-diethoxyphenyl)acetamide, N-(3,5-diethoxyphenyl)benzamide |

| Electrophilic Aromatic Substitution (Halogenation) | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo- or Chloro-3,5-diethoxyaniline derivatives |

| Friedel-Crafts Alkylation | Aldehydes with a reducing agent (e.g., triethylsilane) | para-Alkyl-3,5-diethoxyanilines researchgate.netresearchgate.net |

| Diazotization/Sandmeyer Reaction | NaNO₂/HCl, followed by CuX (X=Cl, Br, CN) | Halogenated or cyanated 1,3-diethoxybenzene (B1583337) derivatives |

This table outlines potential reactions based on the general reactivity of anilines and specific examples from the closely related 3,5-dimethoxyaniline.

Advanced Spectroscopic and Structural Elucidation of 3,5 Diethoxyaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

¹H NMR Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides crucial information about the number, connectivity, and chemical environment of protons within a molecule. In the case of 3,5-Diethoxyaniline (B12112196) hydrochloride, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the ethoxy groups, and the protonated amino group.

The aromatic protons on the benzene (B151609) ring are anticipated to appear in the downfield region of the spectrum, typically between δ 6.0 and 7.5 ppm. The symmetrical substitution pattern of the diethoxy groups at the 3 and 5 positions would lead to a specific splitting pattern for these aromatic protons. The proton at the C2 position and the proton at the C6 position are chemically equivalent, as are the protons at the C4 position.

The ethoxy groups will give rise to two sets of signals: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons, being adjacent to the oxygen atom, will be deshielded and are expected to resonate further downfield compared to the methyl protons. The protonated amino group (-NH₃⁺) will likely appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0–10.0 ppm, due to proton exchange and quadrupolar relaxation of the nitrogen atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 3,5-Diethoxyaniline Hydrochloride

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C2, C6) | 6.0 - 7.5 | Doublet |

| Aromatic H (C4) | 6.0 - 7.5 | Triplet |

| -OCH₂- | 3.9 - 4.2 | Quartet |

| -CH₃ | 1.3 - 1.5 | Triplet |

| -NH₃⁺ | 8.0 - 10.0 | Broad Singlet |

¹³C NMR and APT NMR for Carbon Framework Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. In conjunction with Attached Proton Test (APT) NMR, it allows for the differentiation of carbon atoms based on the number of attached protons (CH₃, CH₂, CH, and quaternary carbons). aiinmr.comtecmag.comceitec.cz

The ¹³C NMR spectrum of 3,5-Diethoxyaniline hydrochloride will display distinct signals for each unique carbon atom. The carbon atoms of the benzene ring will resonate in the aromatic region (typically δ 100-160 ppm). The carbons bearing the ethoxy groups (C3 and C5) will be significantly deshielded due to the electronegativity of the oxygen atoms. The carbon attached to the amino group (C1) will also show a characteristic chemical shift. The ethoxy group carbons will appear in the upfield region of the spectrum.

An APT experiment provides additional structural information by phasing the signals of different types of carbon atoms differently. aiinmr.comtecmag.comceitec.cz Typically, CH and CH₃ signals have one phase, while CH₂ and quaternary carbon signals have the opposite phase. tecmag.comceitec.cz This allows for unambiguous assignment of the carbon types.

Interactive Data Table: Predicted ¹³C NMR and APT NMR Data for 3,5-Diethoxyaniline Hydrochloride

| Carbon Type | Predicted Chemical Shift (δ, ppm) | APT Phase |

| C1 (-NH₃⁺) | 130 - 145 | Negative (Quaternary) |

| C2, C6 | 95 - 110 | Positive (CH) |

| C3, C5 (-OCH₂CH₃) | 155 - 165 | Negative (Quaternary) |

| C4 | 90 - 105 | Positive (CH) |

| -OCH₂- | 60 - 70 | Negative (CH₂) |

| -CH₃ | 14 - 16 | Positive (CH₃) |

¹⁵N NMR Spectroscopy for Nitrogen Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the chemical environment of the nitrogen atom. researchgate.net Although ¹⁵N has a low natural abundance and sensitivity, modern NMR techniques can overcome these limitations. researchgate.net The chemical shift of the nitrogen atom in the protonated amino group (-NH₃⁺) of 3,5-Diethoxyaniline hydrochloride would be characteristic of an ammonium (B1175870) salt. The precise chemical shift can be influenced by factors such as solvent and concentration. nih.gov This technique can definitively confirm the presence and nature of the nitrogen-containing functional group. nasa.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. mt.comspectroscopyonline.com

The FT-IR and Raman spectra of 3,5-Diethoxyaniline hydrochloride would display a series of absorption bands corresponding to the various stretching and bending vibrations of its constituent bonds.

N-H Stretching: The protonated amino group (-NH₃⁺) will exhibit characteristic stretching vibrations in the region of 3200-2800 cm⁻¹. These bands are often broad due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethoxy groups will be observed just below 3000 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ether linkages will produce strong bands in the region of 1250-1000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring will give rise to several bands in the 1600-1450 cm⁻¹ region.

N-H Bending: The bending vibrations of the -NH₃⁺ group are expected to appear around 1600-1500 cm⁻¹.

Interactive Data Table: Characteristic FT-IR and Raman Bands for 3,5-Diethoxyaniline Hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₃⁺ | Stretching | 3200 - 2800 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C-O (Ether) | Stretching | 1250 - 1000 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| -NH₃⁺ | Bending | 1600 - 1500 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern. chemguide.co.uklibretexts.org

Upon ionization in the mass spectrometer, 3,5-Diethoxyaniline hydrochloride will first lose the hydrochloride to form the free base, 3,5-Diethoxyaniline. The molecular ion peak (M⁺) corresponding to the free base (C₁₀H₁₅NO₂) would be observed at a mass-to-charge ratio (m/z) that corresponds to its molecular weight.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for anilines and ethers include:

Loss of an ethyl group: Cleavage of the C-O bond in the ethoxy group can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a significant fragment ion.

Loss of an ethoxy group: The entire ethoxy group (-OCH₂CH₃) can be lost as a radical.

Cleavage of the C-N bond: The bond between the aromatic ring and the amino group can cleave.

Ring fragmentation: The aromatic ring itself can undergo fragmentation.

The analysis of these fragment ions allows for the confirmation of the presence of the ethoxy groups and the aniline (B41778) core, thus corroborating the structure determined by NMR and vibrational spectroscopy.

Interactive Data Table: Predicted Mass Spectrometry Data for 3,5-Diethoxyaniline

| Ion | m/z (Predicted) | Description |

| [C₁₀H₁₅NO₂]⁺ | 181.11 | Molecular Ion (M⁺) |

| [M - C₂H₅]⁺ | 152.09 | Loss of an ethyl radical |

| [M - OC₂H₅]⁺ | 136.09 | Loss of an ethoxy radical |

Electronic Spectroscopy (UV-Vis) in Reaction Monitoring and Conjugation Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful non-destructive technique used to monitor chemical reactions and investigate the electronic properties of conjugated systems. ias.ac.ingoogle.com The method relies on the absorption of light in the UV-Vis range, which promotes electrons from a ground state to a higher energy excited state. scirp.org For conjugated polymers like polyaniline derivatives, the UV-Vis spectrum provides critical information about the extent of conjugation and the electronic transitions within the polymer backbone. ias.ac.in

In studies of poly(2,5-dimethoxyaniline) (PDMA), a compound structurally related to poly(3,5-diethoxyaniline), the UV-Vis absorption spectra typically exhibit two main absorption bands. ias.ac.in The first band, appearing in the range of 286–336 nm, is attributed to the π–π* electronic transition within the benzenoid rings of the polymer chain. ias.ac.in The second band, observed at longer wavelengths (556–627 nm), corresponds to the exciton (B1674681) absorption of the quinoid rings, which is a hallmark of the conjugated polymer's conductive emeraldine (B8112657) salt form. ias.ac.inbenthamopenarchives.com

The position and intensity of these absorption bands are sensitive to factors such as the doping level, the solvent, and the oxidation state of the polymer. ias.ac.inbeilstein-journals.org For instance, monitoring the formation or disappearance of these characteristic peaks allows researchers to track the progress of polymerization reactions in real-time. ias.ac.in An increase in the intensity of the exciton band can indicate a higher doping level and greater charge delocalization along the polymer chain. ias.ac.in Reflectance spectra of polymer films can also reveal improved conjugation and metallic-like behavior, often evidenced by strong absorption above 600 nm. ias.ac.in

Table 1: UV-Vis Absorption Data for Poly(2,5-dimethoxyaniline) (PDMA)

| Transition | Wavelength Range (nm) | Assignment | Reference |

|---|---|---|---|

| π–π* | 286–336 | Transition in benzoid rings | ias.ac.in |

| Exciton Absorption | 556–627 | Exciton transition in quinoid rings | ias.ac.in |

X-ray Diffraction for Solid-State Structure and Crystal Engineering

X-ray Diffraction (XRD) is an indispensable analytical tool for determining the solid-state structure of crystalline materials. nih.gov It provides detailed information about atomic arrangement, crystal structure, and lattice parameters, which are fundamental to understanding a material's physical and electronic properties. nih.govresearchgate.net For substituted polyanilines, XRD is used to assess the degree of crystallinity, which significantly influences properties like electrical conductivity. ias.ac.in

Research on HCl-doped poly(2,5-dimethoxyaniline) (PDMA-HCl) demonstrates the utility of XRD in this field. The diffraction profiles indicate a substantial degree of crystallinity in the doped polymer forms compared to the more amorphous base form. ias.ac.in Analysis of the diffraction peaks allows for the determination of the unit cell parameters. For PDMA-HCl, an orthorhombic crystal cell has been proposed, with specific lattice parameters deduced from the observed 2θ values. ias.ac.in

Table 2: X-ray Diffraction Data for HCl-Doped Poly(2,5-dimethoxyaniline) (PDMA-HCl)

| 2θ (degrees) | d-value (Å) | (hkl) Plane | Crystal System | Reference |

|---|---|---|---|---|

| 10.68 | 8.2737 | (unknown) | Orthorhombic | ias.ac.in |

| 15.60 | 5.6736 | (unknown) | Orthorhombic | ias.ac.in |

| 23.00 | 3.8622 | (unknown) | Orthorhombic | ias.ac.in |

Microscopic Techniques for Morphological Analysis (SEM, AFM, Optical Microscopy)

Microscopic techniques are essential for visualizing the morphology and surface topography of materials from the micrometer to the nanometer scale. Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Optical Microscopy each provide unique insights into the structure of materials derived from compounds like 3,5-diethoxyaniline.

Scanning Electron Microscopy (SEM) is widely used to examine surface morphology. researchgate.net In studies of poly(dimethoxyaniline)s, SEM has revealed a variety of nanostructures depending on the synthesis conditions. For example, poly(2,5-dimethoxyaniline) has been observed to form tubular morphologies and nanostructured wires. ias.ac.inwikipedia.org In other preparations, poly(3,5-dimethoxyaniline) has been synthesized to form hollow microspheres with diameters ranging from 400 to 600 nm, a structure attributed to the use of an interfacial polymerization method. scribd.com These morphological details are critical as they directly impact the material's surface area and performance in applications like sensors and electrochromic devices.

Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the nanoscale. researchgate.net AFM analysis of poly(2,5-dimethoxyaniline) films has shown crater-like network structures and highly crystalline nanoplates. researchgate.netresearchgate.net Unlike SEM, AFM can also provide quantitative data on surface roughness and particle height, offering a more detailed picture of the material's surface.

Table 3: Observed Morphologies of Poly(dimethoxyaniline) Derivatives

| Polymer | Technique | Observed Morphology | Reference |

|---|---|---|---|

| Poly(2,5-dimethoxyaniline) | SEM | Tubular, nanostructured wires | ias.ac.inwikipedia.org |

| Poly(3,5-dimethoxyaniline) | SEM | Hollow microspheres (400-600 nm diameter) | scribd.com |

Thermal Analysis (TGA) in Polymerization and Material Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial method for determining the thermal stability of materials, studying decomposition mechanisms, and analyzing the composition of multi-component systems like polymer composites.

For polyaniline and its derivatives, TGA thermograms typically show a multi-stage weight loss process. In the case of poly(2,5-dimethoxyaniline) synthesized with an oxalic acid dopant, the first stage of weight loss occurs below 100°C and is attributed to the removal of moisture. A subsequent weight loss at approximately 280°C corresponds to the decomposition of the oxalate (B1200264) anion dopant. The final and most significant weight loss, occurring at around 400°C, represents the thermal degradation of the main polymer backbone.

Table 4: TGA Decomposition Stages for Doped Poly(2,5-dimethoxyaniline)

| Temperature Range | Weight Loss Assignment | Reference |

|---|---|---|

| < 100°C | Release of moisture/water | |

| ~280°C | Decomposition of dopant anion (oxalate) |

Applications in Advanced Materials and Chemical Technologies

Conducting Polymers and Electroactive Materials

Dialkoxyaniline derivatives are key monomers in the synthesis of substituted polyanilines, a class of conducting polymers with significant technological promise. The presence of alkoxy groups on the aniline (B41778) ring enhances properties such as solubility and processability, which are major limitations for unsubstituted polyaniline.

Electrochemical Polymerization of Diethoxyaniline Analogs

Electrochemical polymerization is a widely used method for synthesizing thin, uniform films of conducting polymers directly onto electrode surfaces. For dialkoxyaniline analogs like 2,5-dimethoxyaniline (B66101) (DMA), this process typically involves three main steps. scielo.br Initially, the monomer undergoes anionic oxidation at the electrode surface, forming cation radicals. scielo.br These reactive intermediates then couple, followed by the elimination of protons and rearomatization to form dimers or oligomers. scielo.br The polymer chain propagates through the subsequent coupling of these oligomer radical cations with other monomer radical cations. scielo.br

The resulting polymer is doped by counter-anions from the acid in the electrolyte, rendering it conductive. scielo.br The choice of electrolyte can significantly influence the properties of the resulting polymer film. For instance, using dibasic oxalic acid has been shown to improve the adhesion of the polymer to the substrate compared to mineral acids like HCl and H₂SO₄. scispace.com The electrochemical synthesis is highly controllable; parameters such as applied potential, scan rate, and monomer concentration can be adjusted to tailor the thickness, morphology, and conductivity of the polymer film. scielo.brscispace.com

Chemical Oxidative Polymerization Strategies

Chemical oxidative polymerization offers a route to produce larger quantities of dialkoxyaniline-based polymers. This method involves the oxidation of the monomer in an acidic medium using a chemical oxidizing agent. Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) is a commonly used oxidant for the polymerization of aniline and its derivatives, including 2,5-dimethoxyaniline. ias.ac.inaip.org The reaction is typically carried out at low temperatures (0–5°C) to control the polymerization rate and ensure the formation of a high-quality polymer. ias.ac.in

The mechanism is similar to electrochemical polymerization, involving the formation of radical cations that couple to form the polymer chain. researchgate.net The properties of the resulting polymer, such as molecular weight and conductivity, are influenced by factors like the monomer-to-oxidant ratio, acid concentration, and reaction temperature. nih.govresearchgate.net For example, using a binary oxidant system, such as ferric chloride (FeCl₃) and ammonium persulfate, can influence the molecular ordering and electrical conductivity of poly(2,5-dimethoxyaniline). scirp.org The resulting polymer powder can be dissolved in organic solvents for further processing into films or coatings. ias.ac.in

Copolymerization Studies for Tunable Properties

Copolymerization is a powerful strategy for fine-tuning the properties of conducting polymers. By incorporating different monomer units into the polymer chain, properties such as solubility, conductivity, and electrochromic behavior can be systematically altered. Copolymers of 2,5-dimethoxyaniline and aniline have been synthesized via oxidative coupling to create materials with enhanced processability. ias.ac.in

The resulting copolymers (poly(aniline-co-2,5-dimethoxyaniline)) exhibit improved solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) compared to the homopolymer of aniline. ias.ac.in The electronic and optical properties of the copolymers can be adjusted by varying the molar ratio of the two monomers in the feed. As expected, increasing the aniline content in the copolymer generally leads to higher electrical conductivity. ias.ac.in This approach allows for the creation of materials tailored for specific applications, bridging the gap between the high conductivity of polyaniline and the enhanced solubility of its substituted derivatives.

Structural and Electronic Properties of Polyanilines Derived from Diethoxyanilines

Polyanilines derived from dialkoxyaniline monomers can exist in several oxidation states, each with distinct electronic and optical properties. scispace.com The three primary forms are:

Leucoemeraldine: The fully reduced form, which is colorless or pale yellow and is an electrical insulator. scielo.brrsc.org

Emeraldine (B8112657): The partially oxidized form, which is typically green or blue and is electrically conducting when doped (protonated). rsc.org

Pernigraniline: The fully oxidized form, which is blue or violet and has lower conductivity than the emeraldine salt. scielo.brrsc.org

The presence of electron-donating alkoxy groups on the benzene (B151609) ring affects the electronic structure of the polymer. rsc.org These substituents can increase the solubility of the polymer but often lead to a decrease in electrical conductivity compared to unsubstituted polyaniline due to steric effects and localization of charge carriers. ias.ac.inrsc.org For instance, the homopolymer of 2,5-dimethoxyaniline exhibits a relatively low electrical conductivity, which is attributed to the localization of polaronic charges and the insulating effect of the methoxy (B1213986) groups. ias.ac.in

The structural and electronic properties are typically characterized using various spectroscopic techniques. UV-visible absorption spectra show characteristic bands corresponding to π-π* transitions in the benzenoid rings and exciton (B1674681) absorption of the quinoid rings. ias.ac.in Fourier-transform infrared (FTIR) spectroscopy is used to confirm the polymer structure by identifying characteristic vibrational modes of the benzenoid and quinoid units. researchgate.netscirp.org

Table 1: Comparison of Oxidation States in Poly(dialkoxyaniline) Analogs

| Oxidation State | Description | Color | Electrical Conductivity |

|---|---|---|---|

| Leucoemeraldine | Fully Reduced | Pale Yellow | Insulating |

| Emeraldine (Salt) | Half-Oxidized (Doped) | Green | Conducting |

Applications in Electrochromic Devices and Sensing Technologies

The ability of poly(dialkoxyaniline)s to switch between different colored states upon the application of an electrical potential makes them highly suitable for electrochromic applications. gatech.eduscispace.com These materials can be used in smart windows, anti-glare mirrors, and low-power displays. scispace.comresearchgate.net

Films of poly(2,5-dimethoxyaniline) (PDMA) exhibit reversible color changes from yellow (reduced state) to blue (oxidized state). researchgate.netscielo.br These films demonstrate fast switching times, often less than two seconds, which is a critical parameter for practical devices. researchgate.netscielo.br The performance of an electrochromic device, including response time and color contrast, is influenced by the choice of electrolyte and the applied potential. researchgate.net For example, using H₂SO₄ as an electrolyte can lead to faster response times for PDMA films compared to HCl due to the diprotic nature of sulfuric acid, which increases the extent of doping. scispace.com

Beyond electrochromism, these polymers also show promise in sensing applications. Glassy carbon electrodes modified with electrochemically polymerized 2,5-dimethoxyaniline have been used for the detection and differentiation of L- and D-glutamic acid chiral molecules. researchgate.net The polymer film enhances the oxidation of the glutamic acids, allowing for their sensitive detection. researchgate.net

Table 2: Electrochromic Properties of a Poly(2,5-dimethoxyaniline) Film

| Property | Value / Description |

|---|---|

| Color (Reduced State) | Yellow |

| Color (Oxidized State) | Blue |

| Response Time | < 2 seconds (at 1.6 V in H₂SO₄) researchgate.net |

Role as Building Blocks for Supramolecular Assemblies and Architectures

While the polymerization of 3,5-diethoxyaniline (B12112196) and its analogs into linear conducting polymers is a primary application, these molecules also serve as versatile building blocks for more complex, ordered structures known as supramolecular assemblies. The amine and alkoxy functional groups present in these molecules can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the construction of these architectures.

Analogs like 3,5-dimethoxyaniline (B133145) are listed as potential building blocks for creating dendrimers and covalent organic frameworks (COFs). chemscene.com Dendrimers are highly branched, tree-like macromolecules with well-defined structures, while COFs are crystalline porous polymers with ordered structures. The specific geometry and functionality of the aniline derivative dictate the final structure and properties of the resulting supramolecular assembly. The use of such building blocks allows for the precise design of materials with tailored porosity, catalytic activity, or host-guest properties.

Catalyst Design and Ligand Development

The amino group of 3,5-diethoxyaniline provides a versatile anchor for the construction of ligands used in transition metal catalysis. The electronic properties of the ligand, and thus the activity and selectivity of the catalyst, can be fine-tuned by the substituents on the aniline ring. The two electron-donating ethoxy groups in 3,5-diethoxyaniline make it an attractive precursor for ligands intended for electron-rich metal centers.

A straightforward approach to ligand synthesis is the formation of Schiff bases (or imines) through condensation of 3,5-diethoxyaniline with various aldehydes or ketones. For example, reaction with salicylaldehyde (B1680747) yields a bidentate N,O-ligand capable of coordinating with a variety of metals. Furthermore, 3,5-diethoxyaniline can serve as an ancillary or "throw-away" ligand in catalyst precursors, such as in [(NHC)PdCl₂(Aniline)] complexes. nih.gov In these systems, the aniline ligand stabilizes the metal center during storage and is readily displaced to generate the active catalytic species for cross-coupling reactions. The specific electronic profile of 3,5-diethoxyaniline can influence the stability and reactivity of such precatalysts. nih.gov

Theoretical and Computational Chemistry Studies of 3,5 Diethoxyaniline Hydrochloride

Quantum Chemical Calculations (DFT) for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 3,5-diethoxyaniline (B12112196) hydrochloride. These calculations can predict molecular geometries, electronic properties, and vibrational frequencies, providing a foundational understanding of the molecule's behavior at the quantum level.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap generally implies greater stability and lower reactivity.

For 3,5-diethoxyaniline hydrochloride, the HOMO is anticipated to be localized on the electron-rich aniline (B41778) ring, with significant contributions from the nitrogen atom of the amino group and the oxygen atoms of the ethoxy groups. The LUMO is expected to be distributed across the aromatic system. Computational analysis would provide precise energy levels and spatial distributions of these orbitals.

Table 1: Predicted Frontier Molecular Orbital Energies for 3,5-Diethoxyaniline (Note: These are hypothetical values for the neutral form, 3,5-diethoxyaniline, for illustrative purposes, as the hydrochloride salt would have a protonated amine group affecting the electronic structure.)

| Orbital | Energy (eV) |

| HOMO | -5.25 |

| LUMO | -0.15 |

| Energy Gap (ΔE) | 5.10 |

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is fundamental to understanding its reactivity. Methods such as Mulliken population analysis and the mapping of the Molecular Electrostatic Potential (MEP) are used to visualize and quantify charge distribution. In 3,5-diethoxyaniline hydrochloride, the protonated amino group (-NH3+) would be a region of high positive charge, making it a potential site for interactions with nucleophiles. Conversely, the oxygen atoms of the ethoxy groups would exhibit negative electrostatic potential, indicating their susceptibility to electrophilic attack. The aromatic ring, activated by the electron-donating ethoxy groups, is predicted to be reactive towards electrophilic substitution.

Thermochemical Property Calculations

Quantum chemical calculations can provide reliable estimates of various thermochemical properties. These properties, including the standard molar enthalpy of formation, are essential for assessing the stability of the compound and the thermodynamics of its reactions. For instance, DFT calculations can be employed to determine the gas-phase enthalpy of formation, which is a crucial parameter in understanding the energetic landscape of chemical processes involving 3,5-diethoxyaniline hydrochloride.

Table 2: Predicted Thermochemical Data for 3,5-Diethoxyaniline (Note: These are hypothetical values for the neutral form, 3,5-diethoxyaniline, for illustrative purposes.)

| Property | Predicted Value | Unit |

| Standard Molar Enthalpy of Formation (gas) | -250.0 | kJ/mol |

| Standard Molar Entropy (gas) | 420.5 | J/mol·K |

| Molar Heat Capacity at Constant Pressure (gas) | 215.3 | J/mol·K |

Structure-Property Relationship Investigations

A key strength of computational chemistry lies in its ability to systematically investigate structure-property relationships. By making targeted modifications to the molecular structure of 3,5-diethoxyaniline hydrochloride in silico—for example, by changing the nature of the alkoxy groups or introducing different substituents on the aromatic ring—it is possible to predict how these changes will affect its electronic, thermochemical, and reactive properties. This predictive capability is highly valuable in the rational design of new molecules with tailored functionalities based on the 3,5-diethoxyaniline scaffold.

Scientific Focus on 3,5-Diethoxyaniline Hydrochloride Derivative Design Remains Limited

Despite significant interest in the synthetic applications of aniline derivatives, dedicated research into the computational design and synthesis of novel derivatives of 3,5-diethoxyaniline hydrochloride with enhanced properties appears to be a largely unexplored area within the scientific community.

While the broader class of dialkoxyanilines has been the subject of various chemical studies, a thorough review of published scientific literature reveals a notable absence of theoretical and computational chemistry studies specifically targeting 3,5-diethoxyaniline hydrochloride for the rational design of new chemical entities.

In contrast, the closely related analog, 3,5-dimethoxyaniline (B133145), has served as a foundational scaffold for the development of a range of derivatives with diverse biological activities. Studies on 3,5-dimethoxyaniline derivatives have explored their potential as antioxidant and anticancer agents, often employing computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies to understand their mechanisms of action and to guide the synthesis of more potent compounds.

This body of research on the dimethoxy- variant highlights a potential pathway for future investigations into 3,5-diethoxyaniline hydrochloride. The methodologies used to design and evaluate derivatives of 3,5-dimethoxyaniline could theoretically be applied to its diethoxy counterpart. Such an approach would involve in silico screening of virtual libraries of 3,5-diethoxyaniline derivatives to predict their binding affinities to biological targets and to identify candidates with potentially enhanced therapeutic properties. Subsequent organic synthesis and biological evaluation would then be required to validate these computational predictions.

However, at present, there is no publicly available research that has undertaken this specific line of inquiry for 3,5-diethoxyaniline hydrochloride. The reasons for this research gap are not explicitly documented but could be attributed to a variety of factors, including the specific synthetic challenges or a perceived lack of unique advantages over the more extensively studied 3,5-dimethoxyaniline.

Consequently, a detailed discussion on the design of novel derivatives of 3,5-diethoxyaniline hydrochloride with enhanced properties, including data tables and specific research findings, cannot be provided at this time due to the lack of available scientific data. Future research in this area would be necessary to elucidate the potential of this compound as a building block for new functional molecules.

Analytical Methodologies for Research Applications Involving 3,5 Diethoxyaniline Hydrochloride

Chromatographic Method Development for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in separating and quantifying 3,5-diethoxyaniline (B12112196) hydrochloride from reaction mixtures, starting materials, and potential byproducts. The choice of method depends on the volatility and polarity of the analyte and the matrix in which it is present.

Gas Chromatography (GC) Applications

Gas chromatography is suitable for volatile and thermally stable compounds. While aniline (B41778) hydrochlorides themselves are non-volatile, they can be analyzed by GC after conversion to their more volatile free base form. Often, a derivatization step is employed to improve chromatographic behavior and detection sensitivity. thermofisher.com

The United States Environmental Protection Agency (EPA) Method 8131 outlines the determination of aniline and its derivatives in environmental samples using GC with a nitrogen-phosphorus detector (NPD), which is specific for nitrogen-containing compounds and minimizes interferences. epa.gov This method can be adapted for 3,5-diethoxyaniline. The procedure typically involves extraction of the analyte, solvent exchange into a suitable solvent like toluene, and direct injection into the GC. epa.gov For absolute identification, especially in complex matrices, gas chromatography-mass spectrometry (GC-MS) is highly recommended. epa.gov

Challenges in GC analysis of anilines include their potential for erratic responses and adsorption onto the column, necessitating frequent maintenance and recalibration. epa.gov

Table 2: Typical GC/GC-MS Conditions for Aniline Analysis

| Parameter | Condition 1 (GC-NPD) | Condition 2 (GC-MS) |

| Column | Capillary, suitable for aniline derivatives | DB-IMS (30 m x 0.25 mm x 0.25 µm) or similar |

| Injection | Direct injection of extract | Splitless injection |

| Detector | Nitrogen-Phosphorus Detector (NPD) | Mass Spectrometer (MS) |

| Sample Prep | Liquid-liquid extraction, solvent exchange to toluene | Liquid-liquid extraction with acid, derivatization may be required |

| Key Feature | High selectivity for nitrogen compounds | Provides structural information for identification |

| Reference | epa.gov | nih.gov |

Thin Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. In the synthesis of compounds involving 3,5-diethoxyaniline hydrochloride, TLC can be used to track the consumption of the starting material and the formation of the product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel or alumina) and developing it in a chamber with an appropriate mobile phase (eluent). A suitable eluent system, often a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or methanol), is chosen to achieve good separation between the starting aniline, the product, and any intermediates or byproducts. For aniline derivatives, a mobile phase of chloroform (B151607) and methanol (B129727) (9:1) has been utilized. acs.org

After development, the spots are visualized, typically under UV light, allowing for a qualitative assessment of the reaction's completion. This simple analysis helps in deciding the optimal reaction time and in planning the subsequent work-up and purification steps.

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For a compound like 3,5-diethoxyaniline, derivatization can enhance detectability (e.g., by attaching a chromophore or fluorophore), improve chromatographic separation, and increase volatility for GC analysis. thermofisher.comthermofisher.com

Use of Ethoxyanilines as Derivatization Reagents (e.g., for Spectrophotometry, HPLC)

While ethoxyanilines like 3,5-diethoxyaniline are typically the analytes of interest, the broader class of anilines can be used as derivatizing agents in specific contexts, particularly for the analysis of carbonyl compounds or carboxylic acids. For instance, aniline and its isotopically labeled counterparts (e.g., ¹³C-aniline) have been used to derivatize carboxylic acids for LC-MS analysis. nih.govresearchgate.netnih.gov This reaction forms stable amide bonds, making the polar carboxylic acids more amenable to reversed-phase chromatography and enhancing their mass spectrometric detection. nih.gov

However, it is far more common for the primary amine group of 3,5-diethoxyaniline itself to be the target of derivatization. For HPLC analysis, pre-column derivatization with reagents that introduce a fluorescent or strongly UV-absorbing tag is a common strategy. thermofisher.com This is particularly useful for trace-level analysis. Common derivatizing agents for primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. acs.org

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary amines to form stable, fluorescent derivatives. thermofisher.com

Dansyl Chloride (DNS-Cl): Forms highly fluorescent sulfonamide derivatives. thermofisher.com

For spectrophotometric analysis, anilines can be derivatized to form colored products. A classic example is the reaction with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) to form a charge-transfer complex that can be quantified by its absorbance in the visible spectrum. researchgate.net

Derivatization for Mass Spectrometry-Based Metabolomics

In the field of metabolomics, which involves the comprehensive analysis of small molecules in biological systems, derivatization is a key strategy to improve the coverage and sensitivity of LC-MS and GC-MS methods. meliomics.comnih.gov

For GC-MS analysis, derivatization is essential to make polar and non-volatile anilines suitable for gas-phase analysis. nih.gov A common two-step procedure involves methoximation followed by silylation. Methoximation protects carbonyl groups, while a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens (like those on the amine group) with a volatile trimethylsilyl (B98337) (TMS) group. nih.gov Other reagents, such as 4-carbethoxyhexafluorobutyryl chloride and 2,2,2-trichloroethyl chloroformate, have been used to create stable aniline derivatives with strong molecular ions in the mass spectrometer, aiding in their identification and quantification. researchgate.netnih.gov

For LC-MS, chemical isotope labeling (CIL) is a powerful derivatization strategy for both targeted and untargeted metabolomics. meliomics.com This involves using a pair of isotopically light and heavy derivatizing reagents. For instance, in a workflow to analyze a biological sample, the sample metabolites could be labeled with a "light" reagent, while a set of standards is labeled with a "heavy" version of the same reagent. meliomics.com The labeled sample and standards are then mixed and analyzed together. Since the light and heavy labeled pairs co-elute but are distinguishable by their mass difference, this allows for accurate quantification by correcting for matrix effects and ionization suppression. Aniline itself has been used as a derivatization reagent in such workflows for analyzing other classes of metabolites like carboxylic acids. nih.govresearchgate.net

Table 3: Common Derivatization Reagents for Aniline Analysis

| Reagent | Technique | Purpose | Resulting Derivative |

| o-Phthalaldehyde (OPA) / Thiol | HPLC-Fluorescence | Enhance detection sensitivity | Fluorescent isoindole |

| Dansyl Chloride (DNS-Cl) | HPLC-Fluorescence | Enhance detection sensitivity | Fluorescent sulfonamide |

| MSTFA | GC-MS | Increase volatility and thermal stability | Trimethylsilyl (TMS) derivative |

| 4-Carbethoxyhexafluorobutyryl chloride | GC-MS | Improve detection and identification | Stable derivative with strong molecular ion |

| Pentafluorobenzaldehyde (PFBAY) | GC-MS | Simultaneous derivatization and extraction | Schiff base derivative |

| 7,7,8,8-Tetracyanoquinodimethane (TCNQ) | Spectrophotometry | Form a colored product for quantification | Charge-transfer complex |

Spectrophotometric Quantification Methods in Research Contexts

The proposed methodology involves two key steps:

Diazotization: The primary aromatic amine group of 3,5-diethoxyaniline is reacted with nitrous acid (HNO₂) in a cold, acidic medium (typically hydrochloric acid) to form a diazonium salt. Sodium nitrite (B80452) is used as the source of nitrous acid. The reaction is carried out at a low temperature (0-5°C) to ensure the stability of the diazonium salt. uobabylon.edu.iqresearchgate.net

Coupling Reaction: The resulting diazonium salt is then coupled with a suitable aromatic compound (a coupling agent) to form a colored azo compound. The choice of coupling agent is critical as it determines the wavelength of maximum absorbance (λmax) and the sensitivity of the assay. Common coupling agents for arylamines include phenols and other aromatic amines. researchgate.netrdd.edu.iq For instance, reagents like 1,3-phenylenediamine and 2,5-dimethoxyaniline (B66101) have been successfully used for the spectrophotometric determination of other arylamine hydrochlorides. researchgate.netrdd.edu.iqresearchgate.net The resulting azo dye exhibits strong absorbance in the visible region, and its concentration, which is directly proportional to the concentration of the initial arylamine, can be measured.

The absorbance of the resulting solution is measured at the λmax against a reagent blank. A calibration curve is constructed by plotting absorbance versus known concentrations of the analyte to determine the concentration of unknown samples.

For illustrative purposes, the table below summarizes the spectrophotometric analysis of other arylamine compounds using diazotization-coupling reactions, which could serve as a basis for developing a method for 3,5-diethoxyaniline hydrochloride.

| Analyte | Coupling Reagent | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

| Procaine Hydrochloride | 1,3-phenylenediamine | 454 | 0.015-7.000 | 6.906 × 10⁴ | uobabylon.edu.iq |

| Procaine Hydrochloride | 2,5-dimethoxyaniline | 482 | 0.200-8.000 | 5.28 × 10⁴ | rdd.edu.iq |

| Sulfamethoxazole | 2,5-dimethoxyaniline | 475 | 0.1-8 | 5.11 × 10⁴ | researchgate.net |

| Chlorpromazine Hydrochloride | 2,5-dimethoxyaniline | 717 | 0.05-41 | 4.039 × 10⁴ | researchgate.net |

Challenges in Analytical Characterization of Arylamine Hydrochlorides

The analytical characterization of arylamine hydrochlorides presents several challenges due to their inherent chemical properties. americanpharmaceuticalreview.com These challenges must be carefully considered when developing and validating analytical methods for compounds like 3,5-diethoxyaniline hydrochloride.

Inherent Instability and Reactivity: Arylamines can be susceptible to degradation through various mechanisms, including oxidation, polymerization, and condensation reactions. americanpharmaceuticalreview.com Oxidation can occur in the presence of air or other oxidizing agents, leading to the formation of colored impurities that can interfere with analytical measurements. americanpharmaceuticalreview.com The reactivity of the amine group also makes these compounds prone to reacting with other components in a sample matrix or during the analytical procedure itself. americanpharmaceuticalreview.com

Salt Form and pH Dependence: As hydrochlorides, these compounds exist in a salt form. In solution, they establish a pH-dependent equilibrium between the protonated (anilinium) and the free base form. nih.gov The form of the aniline derivative can significantly impact its solubility, stability, and chromatographic behavior. Therefore, careful control of pH is crucial during sample preparation and analysis to ensure consistent and reproducible results.

Low-Level Detection Requirements: In many research and industrial applications, there is a need to detect and quantify arylamines at very low levels, sometimes in the parts-per-million (ppm) or parts-per-billion (ppb) range, especially if they are considered potential genotoxic impurities. americanpharmaceuticalreview.comtaylorfrancis.com While spectrophotometric methods are suitable for higher concentrations, more sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are often required to achieve the necessary low detection limits. americanpharmaceuticalreview.com

Future Research Directions and Emerging Challenges

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The synthesis of substituted anilines is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials. wisdomlib.org For 3,5-Diethoxyaniline (B12112196) hydrochloride, the development of novel, efficient, and selective synthetic pathways is a primary research objective.

Current strategies for synthesizing substituted anilines often involve multi-step processes that may suffer from low yields, the use of hazardous reagents, and the formation of difficult-to-separate byproducts. A promising area of future research lies in the development of more direct and atom-economical methods. For instance, a three-component, diversity-oriented synthesis has been reported for producing meta-substituted anilines, which could potentially be adapted for 3,5-Diethoxyaniline. rsc.org This approach offers the advantage of generating molecular complexity from simple, readily available starting materials in a single step.

Furthermore, copper-catalyzed dehydrogenation strategies have been shown to be effective for the synthesis of meta-functionalized phenols and anilines from carbonyl-substituted cyclohexanes. researchgate.net Exploring similar catalytic systems for the synthesis of 3,5-Diethoxyaniline could lead to more efficient and environmentally benign processes. The development of novel catalytic systems, such as those based on earth-abundant metals, is a key challenge in this area.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways for 3,5-Diethoxyaniline

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Multi-component Reactions | High atom economy, diversity-oriented | Optimization of reaction conditions, substrate scope |

| Catalytic Dehydrogenation | Use of readily available starting materials | Catalyst development, reaction selectivity |

This table is based on general synthetic methodologies for substituted anilines and has not been specifically validated for 3,5-Diethoxyaniline.

Exploration of New Applications in Functional Materials Science

Substituted anilines are valuable precursors for a wide range of functional materials, including polymers, dyes, and molecular switches. wisdomlib.orgresearchgate.net The unique electronic properties conferred by the two ethoxy groups in 3,5-Diethoxyaniline make it an intriguing candidate for new applications in materials science.

One area of exploration is the development of novel polymers with tailored optical and electronic properties. The incorporation of the 3,5-diethoxy-substituted aniline (B41778) moiety into polymer backbones could lead to materials with enhanced thermal stability or specific photophysical characteristics. For example, polyanilines are known for their conductivity, and the substituents on the aniline ring can significantly influence these properties.

Another potential application lies in the synthesis of azobenzene-based molecular switches. Phenolic azobenzenes, which can be synthesized from substituted anilines, are of interest for their photoisomerization properties and potential use in cation complexation. researchgate.net The electron-donating nature of the ethoxy groups in 3,5-Diethoxyaniline could be harnessed to fine-tune the switching behavior of such materials.

The potential applications of 3,5-Diethoxyaniline hydrochloride in functional materials are summarized in Table 2.

Table 2: Potential Applications of 3,5-Diethoxyaniline Hydrochloride in Functional Materials Science

| Material Class | Potential Application | Key Properties to Investigate |

|---|---|---|

| Conducting Polymers | Organic electronics, sensors | Electrical conductivity, thermal stability, processability |

| Azobenzene Derivatives | Molecular switches, data storage | Photoisomerization kinetics, thermal stability of isomers |

This table represents potential applications based on the properties of similar substituted anilines and requires experimental validation for 3,5-Diethoxyaniline hydrochloride.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery of new materials and reactions. samipubco.comnih.gov For 3,5-Diethoxyaniline hydrochloride, advanced computational modeling can provide valuable insights into its electronic structure, conformational preferences, and potential reactivity.

Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic properties, and spectroscopic signatures of the molecule. samipubco.combeilstein-journals.org Such calculations can help to understand the influence of the ethoxy groups on the electron distribution within the aromatic ring and the basicity of the amine group. This information is crucial for predicting the molecule's behavior in chemical reactions and its potential as a ligand in coordination chemistry.

Furthermore, computational models can be used to investigate the mechanisms of potential synthetic routes, helping to identify the most promising reaction pathways and optimize reaction conditions. beilstein-journals.org By calculating the activation energies and reaction enthalpies for different synthetic strategies, researchers can prioritize experiments and avoid unproductive avenues of investigation.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological or material properties of derivatives of 3,5-Diethoxyaniline. ijlpr.com By correlating the computed molecular descriptors with experimentally determined activities, these models can guide the design of new compounds with desired functionalities.

Integration with Green Chemistry Principles for Sustainable Research Practices

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The integration of these principles into the research and development of 3,5-Diethoxyaniline hydrochloride is a critical challenge for ensuring the sustainability of its potential applications.

One of the key tenets of green chemistry is the use of renewable feedstocks. Research into the synthesis of 3,5-Diethoxyaniline from bio-based starting materials, such as lignin-derived monomers, would be a significant step towards a more sustainable production process. uantwerpen.be

The development of catalytic and solvent-free reaction conditions is another important aspect of green chemistry. Microwave-assisted synthesis, for example, has been shown to be a high-yielding and eco-friendly method for producing anilines from aryl halides without the need for transition metals, ligands, or organic solvents. researchgate.net The use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), is also an active area of research for the synthesis of functionalized anilines. rsc.orgrsc.org

The principles of green chemistry applicable to the synthesis of 3,5-Diethoxyaniline hydrochloride are outlined in Table 3.

Table 3: Application of Green Chemistry Principles to the Synthesis of 3,5-Diethoxyaniline Hydrochloride

| Green Chemistry Principle | Application to 3,5-Diethoxyaniline Synthesis |

|---|---|

| Prevention | Design synthetic pathways that minimize waste generation. |

| Atom Economy | Utilize reactions that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Employ and generate substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Design chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances such as solvents and separation agents. |

| Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Utilize raw materials and feedstocks that are renewable rather than depleting. |

| Reduce Derivatives | Minimize or avoid unnecessary derivatization (use of blocking groups, protection/ deprotection). |

Addressing Stability and Purification Challenges for Research-Grade Materials